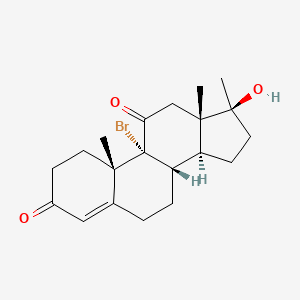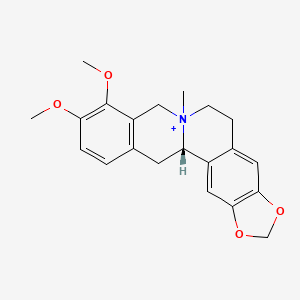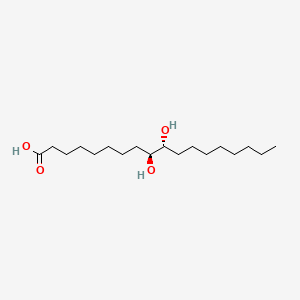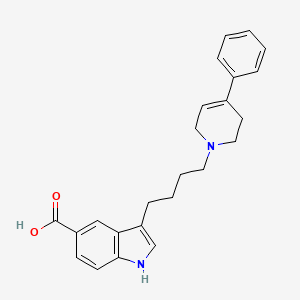
卡莫西罗
概述
描述
Carmoxirole is a selective, peripherally acting dopamine D2 receptor agonist . It exhibits antihypertensive activities in vivo . Carmoxirole modulates sympathetic activation and subsequently reduces pre-load and afterload in animals .
Synthesis Analysis
The synthesis of Carmoxirole has been characterized in various in vivo and in vitro models . It displayed high affinity for dopamine D2-receptors combined with negligible binding to D1-receptors in binding assays in vitro .Molecular Structure Analysis
The molecular formula of Carmoxirole is C24H26N2O2 . The molecular weight is 374.475 Da . The InChIKey is AFSOIHMEOKEZJF-UHFFFAOYSA-N .Chemical Reactions Analysis
Carmoxirole hydrochloride is a salt obtained by the reaction of Carmoxirole with one equivalent of hydrochloric acid .Physical And Chemical Properties Analysis
Carmoxirole has a molecular weight of 410.94 . The CAS Number is 115092-85-8 .科学研究应用
- Carmoxirole has limited central activity but modulates sympathetic activation, which subsequently reduces pre-load and afterload in patients .
- The effect of Carmoxirole on neurohormones and hemodynamics was evaluated in 12 normotensive patients with NYHA class III–IV heart failure on stable ACE 1 and diuretic therapy .
- Carmoxirole reduced circulating norepinephrine, vasopressin, and ANP by 40%, 19%, and 25%, respectively .
- It also led to a reduction in systemic resistance and heart rate, and an improvement in cardiac pump function and left and right ventricular filling pressures .
- These effects lead to a reduction in systemic resistance and heart rate, and an improvement in cardiac pump function and left and right ventricular filling pressures .
作用机制
- Role : Activation of D2Rs modulates neurotransmitter release, particularly noradrenaline, and influences sympathetic activation .
Target of Action
Mode of Action
安全和危害
The safety data sheet for Carmoxirole hydrochloride indicates that it is for research use only . It is not intended for human or veterinary use .
Relevant Papers Several papers have been published on Carmoxirole. One study investigated the role of spinally located dopamine D2 receptors in the regulation of the blood glucose level in mice . Another study examined the neurohumoral response to Carmoxirole in patients with chronic moderate heart failure .
属性
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSOIHMEOKEZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043892 | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carmoxirole | |
CAS RN |
98323-83-2 | |
| Record name | Carmoxirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carmoxirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARMOXIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Carmoxirole exerts its antihypertensive effect primarily by acting as a dopamine D2 receptor agonist. [, , ] This action inhibits the release of norepinephrine from sympathetic nerve endings, leading to a reduction in blood pressure. [] Notably, this release inhibition appears most prominent at low rates of sympathetic nerve discharge. []
ANone: Research suggests that Carmoxirole exhibits limited penetration of the blood-brain barrier. [] This characteristic contributes to its profile as a peripherally restricted dopamine agonist.
ANone: In vitro and ex vivo studies demonstrate that Carmoxirole inhibits platelet aggregation induced by both adrenaline and 5-hydroxytryptamine. [, ] This suggests that Carmoxirole may possess antithrombotic properties.
ANone: Yes, studies in a dual-cannulated ovariectomized rat model showed that Carmoxirole inhibited oestradiol-induced prolactin release. [] This effect is similar to that observed with centrally acting dopamine agonists like bromocriptine, suggesting potential applications in managing hyperprolactinemia.
ANone: Carmoxirole is primarily metabolized in the liver, mainly to an ester-type glucuronide. [] Both the unchanged drug and its glucuronide metabolite are primarily excreted via the kidneys. []
ANone: The plasma half-life of Carmoxirole is approximately 5.5 hours. [] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effect.
ANone: Studies in normal volunteers found no significant effect of Carmoxirole on intracellular concentrations of Na+, K+, Mg2+, and Ca2+ or on transmembrane fluxes of Na+ and K+ in erythrocytes and platelets. []
ANone: Studies in both animals and humans have yielded conflicting results regarding Carmoxirole's impact on plasma catecholamine levels. [, ] Further research is needed to clarify its effects on circulating catecholamines.
ANone: Yes, preliminary research suggests that Carmoxirole may have beneficial effects in heart failure. [, ] It appears to acutely reduce neurohormonal activation and improve cardiac function in patients with moderate to severe heart failure. []
ANone: Carmoxirole, through its action on dopamine D2 receptors in the kidney, has been shown to modulate noradrenaline release in human cortical kidney slices. [] Additionally, it influences both noradrenergic and purinergic neurotransmission in the rat isolated kidney. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


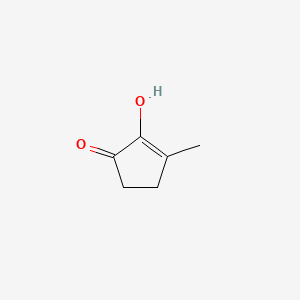
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
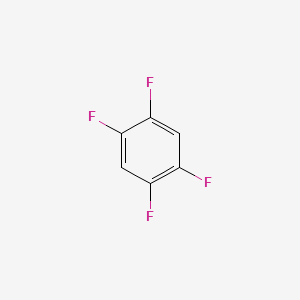
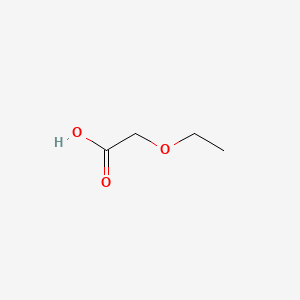
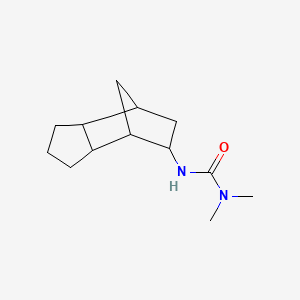
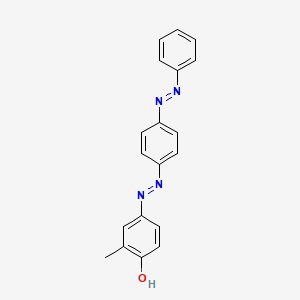

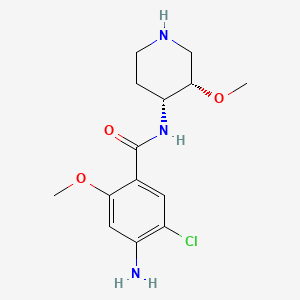
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
